Chromium tris(benzoylacetate)
説明
Chromium tris(benzoylacetate) is a coordination compound where a chromium ion is complexed with three benzoylacetate ligands.
準備方法
Synthetic Routes and Reaction Conditions: Chromium tris(benzoylacetate) can be synthesized by reacting chromium(III) chloride with benzoylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The general reaction is as follows:
CrCl3+3C6H5COCH2COCH3+3NaOH→Cr(C6H5COCHCOCH3)3+3NaCl+3H2O
Industrial Production Methods: Industrial production methods for chromium tris(benzoylacetate) are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and mixing .
化学反応の分析
Types of Reactions: Chromium tris(benzoylacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of chromium(VI) species.
Reduction: It can be reduced to lower oxidation states of chromium using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the benzoylacetate ligands are replaced by other ligands such as acetylacetonate or other β-diketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Reactions typically occur in organic solvents like acetone or ethanol under reflux conditions.
Major Products:
Oxidation: Chromium(VI) oxide or other chromium(VI) compounds.
Reduction: Chromium(II) or chromium(0) species.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chromium tris(benzoylacetate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other chromium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of high-performance materials and as a catalyst in polymerization reactions
作用機序
The mechanism of action of chromium tris(benzoylacetate) involves its ability to form stable complexes with various ligands. The chromium ion can coordinate with different donor atoms, leading to the formation of stable chelate rings. This property is exploited in catalysis and material science, where the compound acts as a catalyst or a precursor for the synthesis of other materials. The molecular targets and pathways involved include coordination with oxygen and nitrogen donor atoms in ligands, leading to the stabilization of reactive intermediates in catalytic cycles .
類似化合物との比較
Chromium tris(acetylacetonate): Similar structure but with acetylacetonate ligands instead of benzoylacetate.
Chromium tris(1,3-diphenyl-1,3-propanedionate): Another similar compound with different β-diketone ligands.
Chromium tris(2,4-pentanedionate): A well-known chromium complex with acetylacetonate ligands.
Uniqueness: Chromium tris(benzoylacetate) is unique due to the presence of benzoyl groups, which can influence the electronic properties and reactivity of the compound. The benzoyl groups can provide additional stabilization through π-π interactions and can affect the solubility and volatility of the compound compared to other chromium tris complexes .
生物活性
Chromium tris(benzoylacetate) is a coordination compound with significant biological activity, particularly in relation to glucose metabolism and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms, and potential applications.
Chemical Structure and Properties
Chromium tris(benzoylacetate) can be represented by the formula . It is a chromium(III) complex formed with three benzoylacetate ligands. This structure contributes to its unique properties, including its ability to interact with biological macromolecules.
1. Insulin Mimetic Properties
Chromium compounds, particularly chromium(III) complexes, have been studied for their insulin-mimetic effects. Chromium tris(benzoylacetate) has shown promise in enhancing insulin sensitivity and promoting glucose uptake in cells, which is crucial for managing diabetes.
- Mechanism of Action : The proposed mechanism involves the activation of insulin receptor signaling pathways, leading to increased glucose transport into cells. Studies indicate that chromium enhances the phosphorylation of insulin receptor substrates, which are critical for insulin signaling .
2. Effects on Lipid Metabolism
Research indicates that chromium tris(benzoylacetate) may also influence lipid metabolism. It has been shown to enhance lipogenesis and glucose oxidation in adipocytes, which could aid in weight management and metabolic health .
- Case Study : In a study involving rat adipose tissue, chromium supplementation led to a significant increase in glucose-derived lipid synthesis, suggesting a role in fat metabolism regulation .
3. Antioxidant Activity
Chromium complexes exhibit antioxidant properties, which may protect cells from oxidative stress. The ability of chromium tris(benzoylacetate) to scavenge free radicals has been documented, contributing to its protective effects against cellular damage.
- Research Findings : A study demonstrated that chromium complexes could reduce oxidative stress markers in vitro, indicating potential benefits for conditions associated with oxidative damage .
Toxicological Profile
While chromium compounds have beneficial biological activities, they also carry risks depending on their valence state. Trivalent chromium (Cr(III)), including chromium tris(benzoylacetate), is generally considered less toxic than hexavalent chromium (Cr(VI)).
- Skin Absorption Studies : Research on skin permeability revealed that Cr(III) compounds have lower cytotoxicity compared to Cr(VI). For instance, studies using Franz diffusion cells showed that Cr(III) exhibited minimal skin penetration and lower disruption of skin integrity compared to Cr(VI) species .
Comparative Analysis of Chromium Compounds
Compound | Valence State | Biological Activity | Toxicity Level |
---|---|---|---|
Chromium Tris(Benzoylacetate) | Cr(III) | Insulin-mimetic, Antioxidant | Low |
Sodium Chromate | Cr(VI) | Carcinogenic potential | High |
Potassium Dichromate | Cr(VI) | Cytotoxic | High |
特性
IUPAC Name |
chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H10O2.Cr/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,12H,1H3;/q;;;+3/p-3/b3*10-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZCBSQKHJJABD-YNEVXYPXSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27CrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015439 | |
Record name | Chromium tris(benzoylacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | Chromium tris(benzoylacetate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16432-36-3 | |
Record name | Chromium tris(benzoylacetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromium, tris(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromium tris(benzoylacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(1-phenylbutane-1,3-dionato-O,O')chromium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。